N-(3-methylphenyl)oxan-4-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

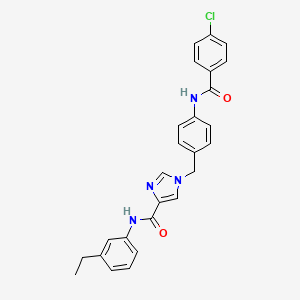

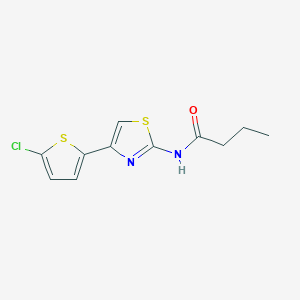

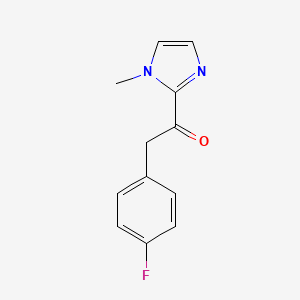

“N-(3-methylphenyl)oxan-4-amine hydrochloride” is a chemical compound with the molecular formula C12H18ClNO . It has a molecular weight of 227.73 . The compound is typically available in powder form .

Molecular Structure Analysis

The InChI code for “N-(3-methylphenyl)oxan-4-amine hydrochloride” is1S/C12H17NO.ClH/c1-10-3-2-4-12(9-10)13-11-5-7-14-8-6-11;/h2-4,9,11,13H,5-8H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis

“N-(3-methylphenyl)oxan-4-amine hydrochloride” is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and stability under various conditions are not specified in the sources I found.科学的研究の応用

Synthesis Techniques

The synthesis and functionalization of amines, including those structurally similar to N-(3-methylphenyl)oxan-4-amine hydrochloride, are crucial in both academic research and industrial production. For instance, methods for the synthesis of N-methyl- and N-alkylamines, which are significant in life science molecules, involve the use of earth-abundant metal-based catalysts. Such techniques are important for the development of various N-methyl- and N-alkylamines, amino acid derivatives, and existing drug molecules (Senthamarai et al., 2018).

Chemical Ligation and Bioconjugation

Chemical ligation methods for amine compounds, including N-(3-methylphenyl)oxan-4-amine hydrochloride, are vital in biomedical and pharmaceutical applications. For example, a systematic analysis of different activation chemistries for the ligation of amines to hyaluronan (HA) has been performed, demonstrating the efficiency of certain methodologies over others, which is crucial in synthesizing HA derivatives for biomedical purposes (D’Este et al., 2014).

Antimicrobial Applications

Compounds structurally related to N-(3-methylphenyl)oxan-4-amine hydrochloride have been synthesized and screened for their antimicrobial activities. Such compounds show promise in combating various microorganisms, indicating the potential use of N-(3-methylphenyl)oxan-4-amine hydrochloride in developing new antimicrobial agents (Bektaş et al., 2007).

Catalysis in Organic Synthesis

N-(3-methylphenyl)oxan-4-amine hydrochloride may be involved in catalytic processes in organic synthesis. Efficient catalyst systems for the amination of aryl chlorides, bromides, and triflates, which are crucial in synthesizing a wide variety of amines, including those related to N-(3-methylphenyl)oxan-4-amine hydrochloride, have been developed. These catalysts play a significant role in the synthesis of functionalized substrates and reactions of secondary amines (Wolfe et al., 2000).

Antineoplastic Agents

Research into the synthesis and biological evaluation of amines structurally related to N-(3-methylphenyl)oxan-4-amine hydrochloride has been conducted, with a focus on their potential use as antineoplastic agents. Such studies involve the synthesis of various amines and their hydrochlorides, with investigations into their activity against cancer cell lines and their mechanisms of action, such as tubulin polymerization inhibition (Pettit et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

IUPAC Name |

N-(3-methylphenyl)oxan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-10-3-2-4-12(9-10)13-11-5-7-14-8-6-11;/h2-4,9,11,13H,5-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEPCTSQKUETHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2CCOCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylphenyl)oxan-4-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(azepan-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2466877.png)

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2466881.png)

![2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2466884.png)

![(2E)-1-(1-Hydroxynaphthalen-2-YL)-3-[3-methoxy-4-(pyrrolidin-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B2466886.png)

![Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2466889.png)